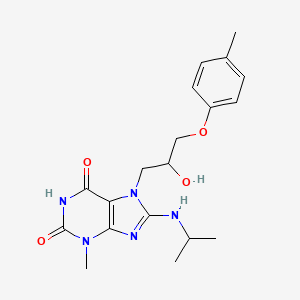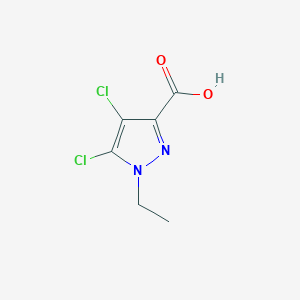
4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6Cl2N2O2 It is a derivative of pyrazole, characterized by the presence of two chlorine atoms at the 4 and 5 positions, an ethyl group at the 1 position, and a carboxylic acid group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound. For instance, the reaction of 1,3-dichloro-2-propyne with ethyl diazoacetate in the presence of a copper catalyst can yield the desired pyrazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced by hydrolyzing an ester precursor. For example, the ethyl ester of the pyrazole can be hydrolyzed using aqueous sodium hydroxide to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Esterification: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products depend on the specific reaction conditions but may include oxidized or reduced forms of the pyrazole.
Esterification: Products are esters of the pyrazole carboxylic acid.
Applications De Recherche Scientifique
4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.
Agricultural Chemistry: The compound can be explored for its potential use in agrochemicals, such as herbicides or fungicides.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with only one chlorine atom.
1-Ethyl-1H-pyrazole-3-carboxylic acid: Lacks chlorine atoms, making it less reactive in substitution reactions.
4,5-Dimethyl-1-ethyl-1H-pyrazole-3-carboxylic acid: Methyl groups instead of chlorine atoms, affecting its chemical reactivity and properties.
Uniqueness
4,5-Dichloro-1-ethyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity in substitution reactions and potentially increase its biological activity. The combination of the ethyl group and carboxylic acid also contributes to its distinct chemical and physical properties.
Propriétés
IUPAC Name |
4,5-dichloro-1-ethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-10-5(8)3(7)4(9-10)6(11)12/h2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJQEQVLBUHDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2917146.png)
![(Z)-3-(furan-2-yl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2917147.png)
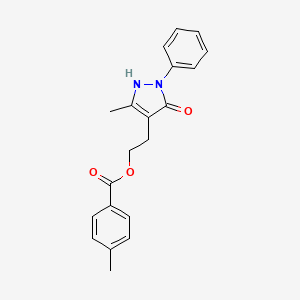
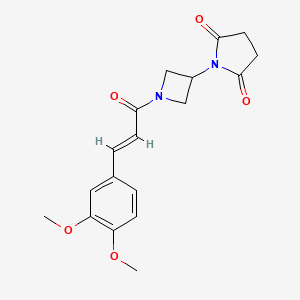
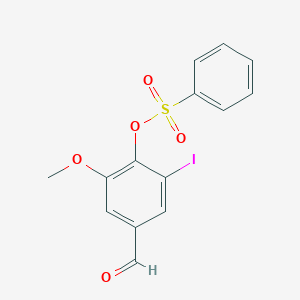
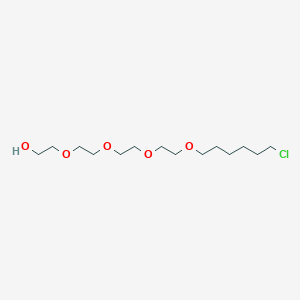
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2917161.png)

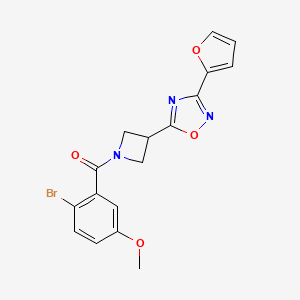
![N-{[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2917164.png)
![6-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2917165.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2917167.png)
